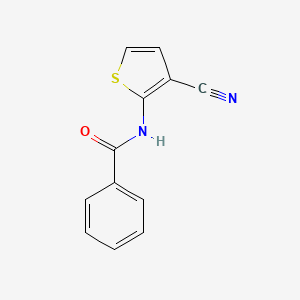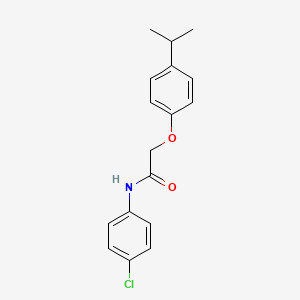![molecular formula C12H13N3O2S B5552504 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound that has garnered interest in the scientific community for its potential applications in medicinal chemistry. Although the exact compound was not directly found in the search, related thiadiazole derivatives have been extensively studied for their antimicrobial, antitumor, and various pharmacological activities. Thiadiazoles, in general, exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves condensation reactions that integrate various functional groups into the thiadiazole core, enhancing the compound's biological activity. A common approach includes reacting thiobenzamides with specific reagents under controlled conditions to introduce different substituents, facilitating the synthesis of a wide range of derivatives (Aggarwal & Hooda, 2021).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as their inhibitory action against several strains of fungi. These studies suggest the potential of thiadiazole derivatives in therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Applications
Derivatives of 1,3,4-thiadiazole have been explored for their antiproliferative properties against various cancer cell lines. For instance, novel thiadiazole derivatives bearing an amide moiety have shown significant inhibitory effects against human tumor cell lines, indicating their potential as cytotoxic agents (Almasirad et al., 2016). Furthermore, certain compounds exhibited high DNA protective ability against oxidative damage, underscoring their relevance in cancer therapy (Gür et al., 2020).
Anticonvulsant Potential
Thiadiazole derivatives have been identified for their promising anticonvulsant activity. Quality control methods have been developed for compounds demonstrating high anticonvulsive activity, positioning them as potential candidates for further clinical studies (Sych et al., 2018).
Enzyme Inhibition
Thiadiazole derivatives have also been evaluated for their inhibitory activity against enzymes such as β-glucuronidase. This enzyme is involved in various physiological processes, and its inhibition can be of therapeutic interest in diseases like cancer and certain metabolic disorders. Some thiadiazole compounds exhibited superior inhibitory activity compared to standard inhibitors, highlighting their potential in enzyme-targeted therapies (Taha et al., 2019).
Propriétés
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-5-3-4-6-9(8)11(16)13-12-15-14-10(18-12)7-17-2/h3-6H,7H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBHUVBDPLADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)
![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)


![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)
![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)
